5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride: is a chemical compound with the molecular formula C10H14BrClN2O2 and a molecular weight of 309.59 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring, a piperidine ring attached to the nitrogen atom, and a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride typically involves the following steps:
Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent under controlled conditions.
Amidation: The brominated furan is then reacted with piperidine to form the piperidin-4-ylfuran-2-carboxamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
N-oxide derivatives: from oxidation.
Amines: from reduction.
Substituted furan derivatives: from substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in receptor binding studies, the compound may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
- 5-Chloro-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride
- 5-Iodo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride
- 5-Fluoro-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride
Comparison:
- 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.
- The chlorine, iodine, and fluorine analogs have different electronic and steric properties, leading to variations in their chemical behavior and biological activity.
- The bromine derivative is often preferred in certain applications due to its balance of reactivity and stability.
Properties
CAS No. |
1827217-56-0 |
---|---|
Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-piperidin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-2,7,12H,3-6H2,(H,13,14) |
InChI Key |
ABBLXUVRALWPEZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NC(=O)C2=CC=C(O2)Br.Cl |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(O2)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.